molecular formula C10H17NO2 B13162434 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde

Cat. No.: B13162434
M. Wt: 183.25 g/mol
InChI Key: FXZDITHAMSUCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde is an organic compound with the molecular formula C10H17NO2. It is a derivative of pyrrolidine, featuring a dimethylpropanoyl group and a carbaldehyde group attached to the pyrrolidine ring.

Preparation Methods

The synthesis of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde typically involves the following steps:

Chemical Reactions Analysis

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbaldehyde

InChI

InChI=1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3

InChI Key

FXZDITHAMSUCMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C=O

Origin of Product

United States

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